molecular formula C27H38N2O4 B8377995 Nicotinic acid, 2,2,10,10-tetramethylundecamethylene ester CAS No. 85018-61-7

Nicotinic acid, 2,2,10,10-tetramethylundecamethylene ester

Cat. No.: B8377995
CAS No.: 85018-61-7
M. Wt: 454.6 g/mol
InChI Key: JSWSDRHAZYIGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic acid, 2,2,10,10-tetramethylundecamethylene ester is a useful research compound. Its molecular formula is C27H38N2O4 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

85018-61-7

Molecular Formula

C27H38N2O4

Molecular Weight

454.6 g/mol

IUPAC Name

[2,2,10,10-tetramethyl-11-(pyridine-3-carbonyloxy)undecyl] pyridine-3-carboxylate

InChI

InChI=1S/C27H38N2O4/c1-26(2,20-32-24(30)22-12-10-16-28-18-22)14-8-6-5-7-9-15-27(3,4)21-33-25(31)23-13-11-17-29-19-23/h10-13,16-19H,5-9,14-15,20-21H2,1-4H3

InChI Key

JSWSDRHAZYIGCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCC(C)(C)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 53.10 grams (0.3 mole) of nicotinoyl chloride hydrochloride in 150 ml of anhydrous pyridine was added in 2 hours under stirring with a solution of 12.2 grams (0.05 mole) of 2,2,10,10-tetramethyl-1,11-undecanediol in 30 ml of anhydrous pyridine while keeping the temperature at about 70° C. The reaction was refluxed and stirred for 36 hours then, after cooling, the formed precipitate was removed by filtration. The filtrate was evaporated under vacuum and the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate. The organic layer was separated and washed first with 100 of a 3% aqueous solution of sodium bicarbonate and then with 100 ml of water. After evaporating the diethyl ether in vacuo the obtained residue was dissolved in 50 ml of methylene chloride, the organic solution was twice washed with 30 ml of 1N hydrochloric acid and twice with 50 of water, dried over sodium sulphate and finally brought to dryness. The residue was crystallized from ethanol thus obtaining 11.80 grams of the title product, having m.p. 70°-71° C. Yield: 52% of theoretical.
Name
nicotinoyl chloride hydrochloride
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
52%

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